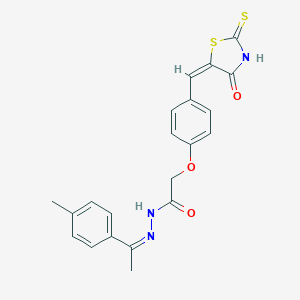
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. This dye is used to detect the presence of amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease.
Mécanisme D'action
Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes the dye to become fluorescent, allowing for the detection of amyloid fibrils.
Effets Biochimiques Et Physiologiques
Thioflavin T is not known to have any significant biochemical or physiological effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its high sensitivity and specificity for amyloid fibrils. This dye is also relatively easy to use and can be detected using standard laboratory equipment. One limitation of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its potential to bind to other proteins and molecules, leading to false positives in experiments.
Orientations Futures
There are several future directions for the use of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T in scientific research. One area of focus is the development of new drugs for the treatment of neurodegenerative diseases. Thioflavin T can be used to screen potential drug candidates for their ability to inhibit the formation of amyloid fibrils. Another area of focus is the development of new imaging techniques for the detection of amyloid fibrils in living organisms. Thioflavin T can be used in conjunction with other imaging agents to develop new methods for the early detection of neurodegenerative diseases.
Méthodes De Synthèse
Thioflavin T can be synthesized using a variety of methods, including the reaction of 4-methylphenylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine. Alternatively, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T can be synthesized by the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine.
Applications De Recherche Scientifique
Thioflavin T is commonly used in scientific research to detect the presence of amyloid fibrils. This dye binds to the beta-sheet structure of amyloid fibrils, causing the dye to become fluorescent. This fluorescence can then be detected using a variety of methods, including fluorescence microscopy and spectroscopy. Thioflavin T is also used in the development of new drugs for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
139298-36-5 |
|---|---|
Nom du produit |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide |
Formule moléculaire |
C21H19N3O3S2 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-3-7-16(8-4-13)14(2)23-24-19(25)12-27-17-9-5-15(6-10-17)11-18-20(26)22-21(28)29-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,28)/b18-11+,23-14- |
Clé InChI |
VZXNRBMIDYTLFN-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N\NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C |
Synonymes |
N-[1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




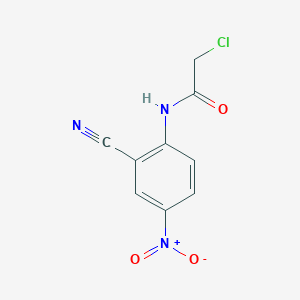
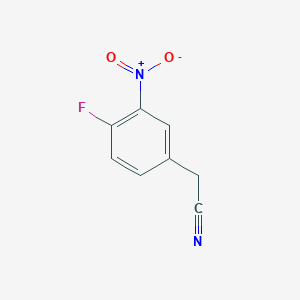
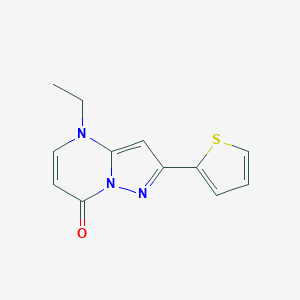
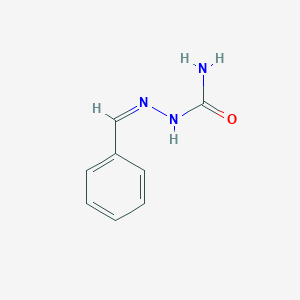
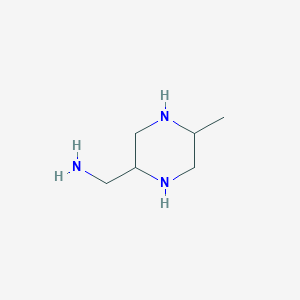
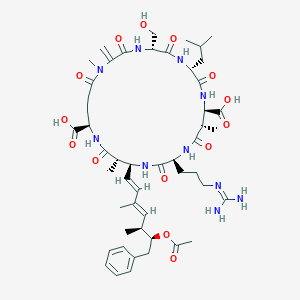

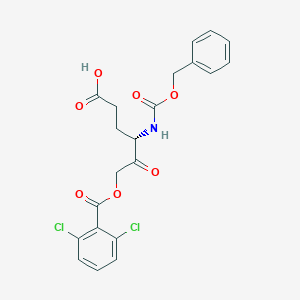

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
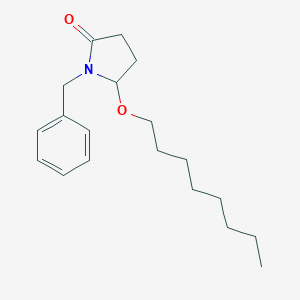
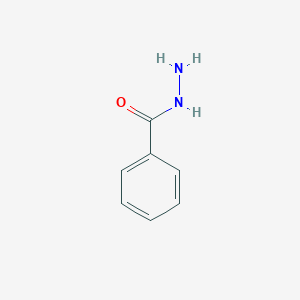
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)